Foxo4-dri

Protein-protein interaction Binding affinity Senolytic mechanism

FOXO4-DRI (Proxofim) is a D‑retro‑inverso senolytic peptide that disrupts the FOXO4–p53 interaction with a Kd of ~50 nM—50,000‑fold greater affinity than native L‑FOXO4 peptide (Kd ~2.5 mM). Its single‑target mechanism minimizes off‑target effects inherent to broad‑spectrum senolytics. Validated in pulmonary fibrosis, testicular aging, and chondrocyte senescence models. Ideal for quantitative biochemical assays and in vivo senescence research. The only commercially available peptide with a published Kd for p53‑DBD.

Molecular Formula C228H388N86O64
Molecular Weight 5358 g/mol
Cat. No. B15582147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoxo4-dri
Molecular FormulaC228H388N86O64
Molecular Weight5358 g/mol
Structural Identifiers
InChIInChI=1S/C228H388N86O64/c1-16-115(9)174(308-201(361)145(70-76-171(331)332)295-207(367)155(109-316)304-180(340)119(13)276-210(370)158-58-38-92-311(158)216(376)147(71-77-172(333)334)298-196(356)132(47-23-27-81-232)284-192(352)137(53-33-87-264-224(249)250)290-203(363)149(98-114(7)8)303-214(374)176(121(15)319)310-181(341)126(233)96-112(3)4)212(372)277-120(14)177(337)280-141(66-72-162(234)321)200(360)306-157(111-318)209(369)309-175(116(10)17-2)213(373)302-148(97-113(5)6)204(364)293-144(69-75-170(329)330)185(345)274-117(11)178(338)299-150(99-122-62-64-124(320)65-63-122)205(365)307-156(110-317)208(368)294-143(68-74-164(236)323)199(359)301-152(101-165(237)324)183(343)272-106-169(328)279-151(100-123-103-269-127-43-19-18-42-125(123)127)202(362)275-118(12)179(339)300-153(102-166(238)325)206(366)291-138(54-34-88-265-225(251)252)193(353)288-139(55-35-89-266-226(253)254)197(357)305-154(108-315)184(344)271-104-167(326)270-105-168(327)278-129(44-20-24-78-229)186(346)297-146(57-37-91-268-228(257)258)215(375)313-94-40-60-160(313)218(378)314-95-41-61-161(314)217(377)312-93-39-59-159(312)211(371)296-140(56-36-90-267-227(255)256)195(355)287-134(50-30-84-261-221(243)244)190(350)286-136(52-32-86-263-223(247)248)194(354)292-142(67-73-163(235)322)198(358)289-135(51-31-85-262-222(245)246)191(351)285-133(49-29-83-260-220(241)242)189(349)283-131(46-22-26-80-231)188(348)282-130(45-21-25-79-230)187(347)281-128(48-28-82-259-219(239)240)182(342)273-107-173(335)336/h18-19,42-43,62-65,103,112-121,126,128-161,174-176,269,315-320H,16-17,20-41,44-61,66-102,104-111,229-233H2,1-15H3,(H2,234,321)(H2,235,322)(H2,236,323)(H2,237,324)(H2,238,325)(H,270,326)(H,271,344)(H,272,343)(H,273,342)(H,274,345)(H,275,362)(H,276,370)(H,277,372)(H,278,327)(H,279,328)(H,280,337)(H,281,347)(H,282,348)(H,283,349)(H,284,352)(H,285,351)(H,286,350)(H,287,355)(H,288,353)(H,289,358)(H,290,363)(H,291,366)(H,292,354)(H,293,364)(H,294,368)(H,295,367)(H,296,371)(H,297,346)(H,298,356)(H,299,338)(H,300,339)(H,301,359)(H,302,373)(H,303,374)(H,304,340)(H,305,357)(H,306,360)(H,307,365)(H,308,361)(H,309,369)(H,310,341)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H4,239,240,259)(H4,241,242,260)(H4,243,244,261)(H4,245,246,262)(H4,247,248,263)(H4,249,250,264)(H4,251,252,265)(H4,253,254,266)(H4,255,256,267)(H4,257,258,268)/t115-,116-,117-,118-,119-,120-,121+,126-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,174-,175-,176-/m1/s1
InChIKeyWVZCDZFJLXBWHG-XXZPGMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOXO4-DRI Procurement Guide: A Quantitative Analysis of the D-Retro-Inverso Senolytic Peptide


FOXO4-DRI (also designated Proxofim) is a synthetic D‑retro‑inverso peptide comprising D‑amino acids in reverse sequence relative to the native FOXO4 forkhead domain (residues 91–124), with a molecular formula of C228H388N86O64 and molecular weight of 5358.05 g/mol . The peptide functions as a senolytic by competitively disrupting the FOXO4–p53 protein–protein interaction, thereby liberating p53 to trigger apoptosis selectively in senescent cells [1]. The D‑retro‑inverso design confers resistance to proteolytic degradation and enables cell‑penetrating capability without requiring separate delivery vehicles [2].

Why FOXO4-DRI Cannot Be Replaced by Native FOXO4 Peptides or Broad-Spectrum Senolytics


The D‑retro‑inverso modification of FOXO4-DRI is not a trivial alteration; it fundamentally changes the peptide's binding mode and stability. Direct binding measurements demonstrate that FOXO4-DRI binds to the p53 DNA‑binding domain with a Kd of approximately 50 nM, whereas the native L‑amino acid FOXO4 peptide derived from the same sequence exhibits a Kd of ~2.5 mM—a 50,000‑fold difference in affinity [1]. This quantitative divergence precludes the use of unmodified FOXO4 peptides as functional substitutes. Furthermore, unlike broad‑spectrum senolytics such as dasatinib plus quercetin or BCL‑2 family inhibitors that act on multiple targets, FOXO4-DRI is designed to disrupt a single, well‑defined protein–protein interface, thereby reducing the risk of off‑target effects that complicate interpretation of experimental results [2].

FOXO4-DRI Quantitative Differentiation Evidence Against Key Comparators


FOXO4-DRI Binds p53 with 50,000‑Fold Higher Affinity Than Native FOXO4 Peptide

In vitro microscale thermophoresis (MST) measurements directly compared FOXO4-DRI and the native L‑amino acid FOXO4 forkhead domain peptide for binding to the p53 DNA‑binding domain (p53‑DBD). FOXO4-DRI exhibited a dissociation constant (Kd) of ~50 nM, whereas the native peptide showed a Kd of ~2.5 mM [1]. This ~50,000‑fold enhanced affinity is attributed to the D‑retro‑inverso modification, which enables a distinct interaction mode not achievable with standard L‑peptides [1].

Protein-protein interaction Binding affinity Senolytic mechanism

FOXO4-DRI Exhibits 11.73‑Fold Selectivity for Senescent over Normal Human Fibroblasts

In a head‑to‑head viability assay using IMR90 human lung fibroblasts, FOXO4-DRI reduced the viability of doxorubicin‑induced senescent cells with 11.73‑fold greater potency compared to proliferating control IMR90 cells [1]. This selectivity was concentration‑dependent and observed as early as 24–36 hours post‑treatment [1].

Cellular senescence Selectivity Viability assay

FOXO4-DRI Reduces Senescent Cell Burden in Aged Mice: In Vivo Efficacy Comparable to Pirfenidone in Fibrosis Models

In a bleomycin‑induced pulmonary fibrosis mouse model, FOXO4-DRI decreased senescent cell numbers, downregulated senescence‑associated secretory phenotype (SASP) markers, and attenuated collagen deposition to a degree similar to the approved antifibrotic drug pirfenidone [1]. Additionally, FOXO4-DRI treatment increased the percentage of type 2 alveolar epithelial cells (AEC2) and fibroblasts while decreasing myofibroblasts in the fibrotic lung tissue [1]. In naturally aged mice, FOXO4-DRI improved the testicular microenvironment and alleviated age‑related testosterone secretion insufficiency by targeting senescent Leydig cells [2].

In vivo efficacy Pulmonary fibrosis Senescent cell clearance

FOXO4-DRI Shows 3–7‑Fold Lower Senolytic Potency Than ES2 Peptide, Enabling Titratable Dose Ranges

When compared directly to the next‑generation senolytic peptide ES2 (enhanced senescence 2), FOXO4-DRI exhibits 3‑ to 7‑fold lower senolytic activity [1]. ES2 achieves higher potency through stronger FOXO4‑TP53 complex disruption, making FOXO4-DRI the preferred choice for applications where partial or graded senescent cell clearance is desired rather than maximal elimination [1]. The lower potency of FOXO4-DRI allows for more nuanced dose‑response studies and reduces the risk of overshooting the desired biological effect.

Analog comparison Potency Dose titration

FOXO4-DRI Removes >50% of Senescent Chondrocytes While Sparing Minimally Expanded Cells

In an ex vivo model relevant to autologous chondrocyte implantation (ACI), FOXO4-DRI treatment eliminated more than half (>50%) of the cells in population doubling level 9 (PDL9) senescent human chondrocytes, while cell numbers in minimally expanded PDL3 chondrocytes were not significantly affected [1]. The senescence level in FOXO4-DRI‑treated PDL9 chondrocytes was significantly reduced compared to untreated controls, and cartilage generated from FOXO4-DRI‑pretreated PDL9 cells exhibited lower expression of senescence‑relevant secretory factors [1].

Cartilage tissue engineering Senescent cell clearance Autologous chondrocyte implantation

FOXO4-DRI Counters Doxorubicin‑Induced Chemotoxicity: In Vivo Reduction of Liver Damage Markers

In mice exposed to doxorubicin (2 × 10 mg/kg i.p.), subsequent treatment with FOXO4-DRI (3 × 5 mg/kg i.v. every other day) significantly reduced plasma levels of aspartate aminotransferase (AST) and urea—markers of liver and kidney damage, respectively—compared to PBS‑treated controls [1]. FOXO4-DRI also decreased the percentage of liver cells expressing IL‑6 and reduced the number of cells with ≥10 FOXO4 foci, indicating clearance of chemotherapy‑induced senescent cells [1].

Chemotoxicity protection In vivo efficacy Doxorubicin

FOXO4-DRI Optimal Procurement and Research Application Scenarios


Senolytic Mechanism Studies Requiring Quantified p53‑Binding Affinity

FOXO4-DRI is the only commercially available peptide with a published Kd of ~50 nM for p53‑DBD, enabling precise quantification of FOXO4–p53 disruption in biochemical and biophysical assays. This makes it the compound of choice for studies requiring a well‑characterized, high‑affinity probe of the FOXO4–p53 interaction [1].

Preclinical Models of Age‑Related Fibrosis and Organ Dysfunction

Given its demonstrated efficacy in bleomycin‑induced pulmonary fibrosis [2] and age‑related testosterone insufficiency [3], FOXO4-DRI is appropriate for research programs investigating senescent cell contributions to fibrosis, organ aging, and functional decline. Its in vivo performance comparable to pirfenidone provides a validated benchmark.

Cell Therapy Optimization: Removing Senescent Cells from Expanded Chondrocytes

For laboratories developing autologous chondrocyte implantation protocols, FOXO4-DRI offers a validated method to deplete >50% of senescent cells from expanded chondrocyte populations without affecting non‑senescent cells [4]. This application is directly supported by quantitative ex vivo data.

Chemotherapy‑Induced Senescence and Toxicity Mitigation Studies

FOXO4-DRI is uniquely positioned for studies examining the intersection of chemotherapy (particularly doxorubicin), cellular senescence, and organ toxicity. In vivo data demonstrate protection against doxorubicin‑induced liver and kidney damage [5], making it a relevant tool for cancer survivorship and onco‑geroscience research.

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